molecular formula C12H13NO2 B1422995 methyl 4,5-dimethyl-1H-indole-2-carboxylate CAS No. 1202240-82-1

methyl 4,5-dimethyl-1H-indole-2-carboxylate

Cat. No.: B1422995
CAS No.: 1202240-82-1
M. Wt: 203.24 g/mol
InChI Key: NLVDMRDXMZXUSC-UHFFFAOYSA-N
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Description

“Methyl 4,5-dimethyl-1H-indole-2-carboxylate” is a chemical compound with the CAS Number: 1202240-82-1 . It has a molecular weight of 203.24 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H13NO2/c1-7-4-5-10-9 (8 (7)2)6-11 (13-10)12 (14)15-3/h4-6,13H,1-3H3 .


Physical and Chemical Properties Analysis

“this compound” is a powder at room temperature .

Scientific Research Applications

Synthesis of Derivatives

Methyl 4,5-dimethyl-1H-indole-2-carboxylate plays a critical role in the synthesis of various chemical derivatives. For instance, it is utilized in the formation of 5H-pyrimido[5,4-b]indole derivatives through reactions with aryl isocyanates, aryl isothiocyanates, and cyanamides (Shestakov et al., 2009). Moreover, its use has been noted in the synthesis of ethyl 1,2-dimethyl-5-Hydroxy-1H-Indole-3-carboxylates and their derivatives, which were investigated for antiviral activity, although with limited success (Ivashchenko et al., 2014).

Antifungal Metabolites

In a study focusing on antifungal metabolites, two indole compounds of mixed biogenesis were isolated from a culture of the basidiomycete Aporpiums caryae. These compounds included 1H-indole-3-carboxylic acid derivatives, indicating the significance of indole structures in antifungal research (Levy et al., 2000).

Novel Synthesis Methods

A novel method for synthesizing 1-methyl-1H-indole-3-carboxylates has been reported, demonstrating the compound's importance in developing new synthesis techniques. This method involved cross-dehydrogenative coupling using copper(II) as a catalyst, highlighting the evolving chemical synthesis methodologies (Akbari & Faryabi, 2023).

Development of Pharmaceutical Intermediates

The compound has been instrumental in the development of various pharmaceutical intermediates. For instance, its derivatives were used in the synthesis of indole-2-carbohydrazides and 2-(indol-2-yl)-1,3,4-oxadiazoles, which showed significant antioxidant properties and acetylcholinesterase inhibition (Bingul et al., 2019).

Experimental and Theoretical Studies

Experimental and theoretical studies, such as density functional theory, have been applied to indole carboxylates to understand their molecular properties, electronic structure, and hydrogen bonding. These studies provide valuable insights into the behavior of such compounds at the molecular level (Srivastava et al., 2017).

Green Chemistry Applications

The compound's derivatives are also explored in green chemistry applications. For example, N-methylation of indoles, involving this compound, has been performed using environmentally friendly methods, such as ionic liquids under continuous flow conditions. This approach highlights the shift towards sustainable chemical processes (Glasnov et al., 2012).

Safety and Hazards

“Methyl 4,5-dimethyl-1H-indole-2-carboxylate” has several hazard statements including H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Future Directions

Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . This suggests that “methyl 4,5-dimethyl-1H-indole-2-carboxylate”, as an indole derivative, may have potential applications in the future.

Properties

IUPAC Name

methyl 4,5-dimethyl-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-7-4-5-10-9(8(7)2)6-11(13-10)12(14)15-3/h4-6,13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLVDMRDXMZXUSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)NC(=C2)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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